N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyrimidin-6-yl group, which is a type of nitrogen-containing heterocyclic compound. These types of compounds are often found in pharmaceuticals and have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, which provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups suggests that it could participate in a variety of reactions .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has shown the potential for synthesizing pyrimidine-linked pyrazole heterocyclic compounds using microwave irradiative cyclocondensation, highlighting their insecticidal and antimicrobial properties (Deohate & Palaspagar, 2020). Similarly, the synthesis of novel pyrazole derivatives and pyrazolo[4,3-d]-pyrimidine derivatives has been explored, with some compounds exhibiting higher anticancer activity than reference drugs and good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antimicrobial and Anticancer Activity
Several studies have focused on the antimicrobial and anticancer activities of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds synthesized from pyrazolo[3,4-d][1,3]oxazin-4-one showed promising antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with one compound displaying significant inhibitory activity (Abdellatif et al., 2014). Another study demonstrated the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives with notable anticancer and anti-5-lipoxygenase agents, showing significant cytotoxic activity against HCT-116 and MCF-7 cell lines (Rahmouni et al., 2016).
Novel Therapeutic Agents
The development of novel therapeutic agents through the synthesis of pyrazolo[1,5-a]pyrimidines has been researched, with compounds displaying subnanomolar affinity for the translocator protein 18 kDa (TSPO), indicating their potential as early biomarkers of neuroinflammatory processes (Damont et al., 2015). Additionally, novel synthesis methodologies have been explored for producing 2-aryl quinazolin-4(3H)-ones and 5-aryl pyrazolo[4,3-d]pyrimidin-7(6H)-ones, some of which demonstrated potential anticancer activities (Mulakayala et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O4/c1-14-7-6-8-20(16(14)3)32-23-19(13-27-32)25(35)30-26(29-23)33-22(11-15(2)31-33)28-24(34)18-10-9-17(36-4)12-21(18)37-5/h6-13H,1-5H3,(H,28,34)(H,29,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYJJTPAKPKATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=C(C=C5)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.